Di(cefuroxime Ethyl) Ether

Pharmacopoeial impurity profiling Regulatory compliance Cefuroxime axetil quality control

Di(cefuroxime Ethyl) Ether (CAS 1202925-10-7), systematically named (6R,6′R,7R,7′R,Z)-oxybis(ethane-1,1-diyl) bis{3-[(carbamoyloxy)methyl]-7-[(Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate}, is a covalent dimer of cefuroxime axetil with molecular formula C36H38N8O17S2 and a molecular weight of 918.86 g/mol. It is recognized by the United States Pharmacopeia (USP) as a specified process-related impurity in cefuroxime axetil drug substance and is commercially supplied as a high-purity reference standard (≥95%) for analytical method development, method validation, and quality control applications in Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C36H38N8O17S2
Molecular Weight 918.859
CAS No. 1202925-10-7
Cat. No. B565757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(cefuroxime Ethyl) Ether
CAS1202925-10-7
SynonymsCefuroxime 1,1’-Oxydiethanol Diester Dimer Impurity (Diastereomeric Mixture);  (6R,6’R,7R,7’R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 2,2’-(Oxydie
Molecular FormulaC36H38N8O17S2
Molecular Weight918.859
Structural Identifiers
SMILESCC(OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C4=C(CSC5N4C(=O)C5NC(=O)C(=NOC)C6=CC=CO6)COC(=O)N
InChIInChI=1S/C36H38N8O17S2/c1-15(60-33(49)25-17(11-57-35(37)51)13-62-31-23(29(47)43(25)31)39-27(45)21(41-53-3)19-7-5-9-55-19)59-16(2)61-34(50)26-18(12-58-36(38)52)14-63-32-24(30(48)44(26)32)40-28(46)22(42-54-4)20-8-6-10-56-20/h5-10,15-16,23-24,31-32H,11-14H2,1-4H3,(H2,37,51)(H2,38,52)(H,39,45)(H,40,46)/b41-21-,42-22-/t15?,16?,23-,24-,31-,32-/m1/s1
InChIKeyDZQZJSJRFYIIOK-IQJFPHHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(cefuroxime Ethyl) Ether (CAS 1202925-10-7): Certified Reference Standard for Cefuroxime Axetil Dimer Impurity Profiling and Pharmacopoeial Compliance


Di(cefuroxime Ethyl) Ether (CAS 1202925-10-7), systematically named (6R,6′R,7R,7′R,Z)-oxybis(ethane-1,1-diyl) bis{3-[(carbamoyloxy)methyl]-7-[(Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate}, is a covalent dimer of cefuroxime axetil with molecular formula C36H38N8O17S2 and a molecular weight of 918.86 g/mol . It is recognized by the United States Pharmacopeia (USP) as a specified process-related impurity in cefuroxime axetil drug substance and is commercially supplied as a high-purity reference standard (≥95%) for analytical method development, method validation, and quality control applications in Abbreviated New Drug Application (ANDA) submissions [1][2]. The compound belongs to the class of cephalosporin polymerized impurities and is formed during the esterification of cefuroxime with 1-acetoxyethyl bromide when the reagent is contaminated with bis(1-bromoethyl)ether [3].

Why Di(cefuroxime Ethyl) Ether Cannot Be Substituted by Other Cefuroxime Axetil Impurity Reference Standards in Analytical Method Validation


Cefuroxime axetil impurity reference standards are not interchangeable because each impurity possesses a distinct chromatographic retention behavior, formation mechanism, and pharmacopoeial acceptance criterion. Di(cefuroxime Ethyl) Ether elutes at a relative retention time (RRT) of approximately 2.5 on the USP compendial HPLC system, well-separated from cefuroxime axetil delta-3 isomers (RRT 1.2) and E-isomers (RRT 1.7) [1]. The dimer impurity is a polymerized species with a molecular weight approximately 1.8 times that of the parent API, making it undetectable by analytical methods optimized solely for monomeric impurities [2]. Moreover, the dimer originates exclusively from a specific reagent contaminant—bis(1-bromoethyl)ether in 1-acetoxyethyl bromide—rather than from hydrolytic, oxidative, or photolytic degradation pathways that generate other specified impurities [3]. Consequently, a laboratory cannot validate a cefuroxime axetil impurity method using only delta-3 isomer or E-isomer reference standards and claim coverage for the dimer; the quantitative evidence below demonstrates why Di(cefuroxime Ethyl) Ether must be independently sourced, characterized, and included in system suitability preparations.

Di(cefuroxime Ethyl) Ether (1202925-10-7): Quantitative Head-to-Head Evidence for Scientific Selection


USP Pharmacopoeial Acceptance Criterion: Stricter Specific Limit for Dimer Versus Broader Limits for Structural Isomer Impurities

The USP 2025 monograph assigns Di(cefuroxime Ethyl) Ether a dedicated acceptance criterion of NMT 0.5% (sum of three resolved diastereomeric peaks at RRT 2.5). This limit is substantially more stringent than the NMT 1.2% assigned to cefuroxime axetil delta-3 isomers (RRT 1.2, EP Impurity A) and the NMT 1.0% assigned to cefuroxime axetil E-isomers (RRT 1.7), despite both being monomeric impurities present at comparable or higher abundance in typical batches [1]. The dimer's limit is equal to that of hydrolyzed cefuroxime (RRT 0.30, NMT 0.5%) but is applied to a multi-isomer polymerized species whose individual diastereomers may co-elute, increasing analytical complexity [1]. This differential treatment reflects the regulatory concern that polymerized impurities carry elevated allergenic risk relative to monomeric related substances [2].

Pharmacopoeial impurity profiling Regulatory compliance Cefuroxime axetil quality control

Process-Specific Formation Control: Quantitative Reduction of Dimer Content from 2% to Undetectable by Reagent Purification

The dimer impurity is uniquely controllable at the reagent level, unlike degradation-derived impurities such as delta-3 isomers or anti-isomers which form during synthesis and storage. US Patent Application 2004/0210050 demonstrates that when crude 1-acetoxyethyl bromide containing bis(1-bromoethyl)ether is used directly, the resulting cefuroxime axetil contains dimeric derivatives at 2% (HPLC area%). In contrast, when the reagent is pre-treated with sodium 2-ethyl hexanoate in N,N-dimethylacetamide for 24 hours at 0°C, the dimeric species become absent (below HPLC detection limit) in the final cefuroxime axetil product [1]. This represents a >40-fold reduction from 2% to below the detection threshold, a level of process control that cannot be achieved for delta-3 isomers (which form via double-bond migration during both synthesis and accelerated stability conditions) or for hydrolyzed cefuroxime (which forms upon moisture exposure during storage) [2].

Process impurity control Cefuroxime axetil synthesis Dimeric impurity mitigation

Molecular Weight and Chromatographic Distinction: Dimer Requires Dedicated Analytical Detection Strategy Incompatible with Monomeric Impurity Methods

Di(cefuroxime Ethyl) Ether has a molecular weight of 918.86 Da (C36H38N8O17S2), approximately 1.8 times that of cefuroxime axetil (MW 510.47 Da, C20H24N4O10S) and 2.2 times that of cefuroxime acid (MW 424.39 Da) [1][2]. This size differential imposes three practical consequences for analytical method deployment: (1) on the USP compendial reversed-phase HPLC system, the dimer elutes at RRT 2.5, far later than all monomeric specified impurities (RRT 0.24–1.7), necessitating extended run times and separate system suitability verification; (2) the dimer's mass exceeds the typical m/z scan range (200–1000) used for routine LC-MS impurity identification of cefuroxime axetil related substances [3]; (3) characterization of the dimer and higher polymerized impurities requires specialized techniques such as MALDI-TOF MS/MS, as demonstrated by Wang & Wang (2022) who characterized five polymerized impurities in cefuroxime axetil drug substance using this technique [4]. Monomeric impurity reference standards (delta-3 isomers, E-isomers, cefuroxime acid) cannot substitute for the dimer in MS method calibration due to fundamentally different ionization behavior and fragmentation patterns.

Chromatographic method development Polymerized impurity detection LC-MS impurity characterization

Allergenic Safety Concern: Polymerized Impurity Classification Triggers Distinct Regulatory Scrutiny Versus Monomeric Impurities

A large body of clinical evidence has established that polymerized impurities in β-lactam antibiotics, including cephalosporins, can trigger immediate hypersensitivity (Type I allergic) reactions [1]. The Chinese Pharmacopoeia and related regulatory guidances specifically require separate quantification and control of high-molecular-weight polymerized impurities in cephalosporin drug substances, applying a distinct analytical framework (typically size-exclusion chromatography or 2D-HPSEC × RP-LC) beyond the standard reversed-phase impurity method used for monomeric related substances [2]. Di(cefuroxime Ethyl) Ether, as the primary dimeric impurity in cefuroxime axetil, falls under this polymerized impurity classification, whereas delta-3 isomers, E-isomers, and cefuroxime acid are monomeric process-related or degradation impurities that are not classified as polymerized allergens [3]. In the Wang & Wang (2022) MALDI-TOF MS/MS study, five distinct polymerized impurities (designated I–V) were characterized in cefuroxime axetil drug substance manufactured in China, with fragmentation patterns consistent with dimeric and oligomeric structures [3]. This allergenic safety dimension means that regulatory submissions (ANDA, DMF) must demonstrate specific control of polymerized impurity content, for which a characterized Di(cefuroxime Ethyl) Ether reference standard is the sole reliable calibrant.

Polymerized impurity safety Cephalosporin hypersensitivity Regulatory impurity qualification

Synthesis Route Availability: Independent Synthetic Access to Dimer Reference Standard Enables Characterization Independent of Isolation from API Batches

A dedicated synthesis route for Di(cefuroxime Ethyl) Ether has been disclosed in Chinese Patent CN111732599A, enabling independent preparation of the reference standard without relying on isolation from low-impurity cefuroxime axetil batches [1]. The method uses paraldehyde and trimethylbromosilane for in-situ generation of the bridging reagent, followed by esterification condensation with cefuroxime. In the optimized embodiment (Example 1), 42.4 g cefuroxime yields 68.8 g of the purified dimer (75% yield) after recrystallization from acetone [1]. This synthetic accessibility contrasts with many cephalosporin polymerized impurities for which no dedicated synthesis is published, forcing reliance on low-yield preparative HPLC isolation from degraded API. The availability of a scalable synthesis route supports reliable commercial supply of the reference standard with lot-to-lot consistency, which is critical for validated analytical methods used in regulatory submissions. Furthermore, the patent notes that the dimer obtained contains three chiral isomers, and that the impurity is typically present at low abundance in API batches, making isolation impractical for reference standard production [1].

Impurity reference standard synthesis Cefuroxime axetil dimer preparation Analytical reference material sourcing

Di(cefuroxime Ethyl) Ether (1202925-10-7): High-Value Application Scenarios for Analytical and Industrial Procurement


ANDA Regulatory Submission: System Suitability and Impurity Method Validation for Cefuroxime Axetil Drug Substance and Drug Product

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for cefuroxime axetil tablets or oral suspension, the USP monograph mandates resolution and quantification of the dimer impurity peak at RRT 2.5 with an acceptance criterion of NMT 0.5% [1]. The Di(cefuroxime Ethyl) Ether reference standard must be included in system suitability preparations to establish peak identity, verify resolution from adjacent peaks (>1.5), and determine the relative response factor for accurate quantification. Without this specific reference standard, the ANDA method validation section is incomplete, as neither the delta-3 isomer reference standard (RRT 1.2) nor the E-isomer reference standard (RRT 1.7) can serve as retention time or response calibrators for the dimer peak [1]. Furthermore, the dimer reference standard is required to demonstrate that the manufacturing process includes the bis(1-bromoethyl)ether removal step described in US 2004/0210050, which can eliminate dimer formation from 2% to undetectable levels [2].

Polymerized Impurity Safety Assessment: Dedicated Quantification of High-Molecular-Weight Species for ICH Q3A Compliance

Per ICH Q3A guidelines and Chinese Pharmacopoeia requirements, polymerized impurities in β-lactam antibiotics require separate quantification due to their association with immediate hypersensitivity reactions [1][2]. Di(cefuroxime Ethyl) Ether serves as the primary calibrant for polymerized impurity quantification in cefuroxime axetil drug substance because it is the smallest and most abundant polymerized species—higher oligomers (trimer, tetramer) can be detected using methods calibrated against the dimer reference [2]. The reference standard enables laboratories to deploy size-exclusion chromatography (SEC) or 2D-HPSEC × RP-LC methods for polymerized impurity profiling, as described in the general methodology of Xu et al. (2018), using the dimer as a retention time and molecular weight marker [1].

Stability-Indicating Method Development: Forced Degradation Study Differentiation of Process Impurities from Degradation Products

During forced degradation studies (acid, base, thermal, oxidative, photolytic stress per ICH Q1A), cefuroxime axetil generates delta-3 isomers, anti-isomers, and hydrolyzed cefuroxime as primary degradation products, but does not generate the dimer impurity because the dimer is exclusively a process impurity formed from reagent contamination [1][2]. A validated stability-indicating method must distinguish between process impurities (whose levels remain constant or decrease during stability studies) and degradation products (whose levels increase). Di(cefuroxime Ethyl) Ether reference standard, spiked into stressed samples, serves as a process impurity marker to confirm that the analytical method achieves baseline resolution between the stable dimer peak and the growing degradation product peaks, preventing misidentification of degradation products as the dimer during long-term and accelerated stability testing [2].

Mass Spectrometry Method Development: MALDI-TOF MS/MS Calibration for Higher Oligomer Detection in API Batches

For advanced impurity profiling of cefuroxime axetil drug substance using MALDI-TOF MS/MS, as described by Wang & Wang (2022), Di(cefuroxime Ethyl) Ether serves as the primary calibrant for molecular weight verification and fragmentation pattern interpretation of polymerized impurities [1]. The dimer's exact mass (918.86 Da) and characteristic fragmentation pattern (cleavage at the oxydiethylidene bridge and β-lactam ring) provide a reference for identifying higher oligomers (trimer, tetramer) that may be present in poorly controlled API batches [1]. This application is particularly valuable for quality control laboratories that must address polymerized impurity specifications in the Chinese Pharmacopoeia and for risk assessment of cephalosporin allergy in clinical settings [2].

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